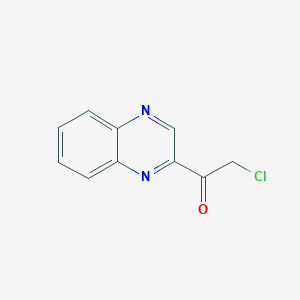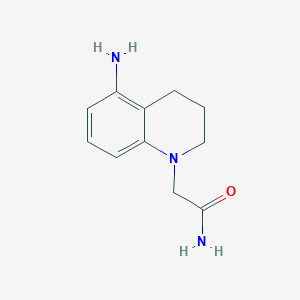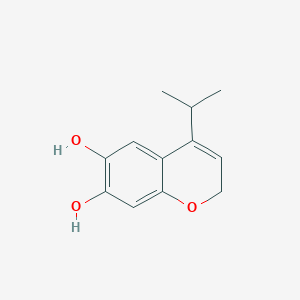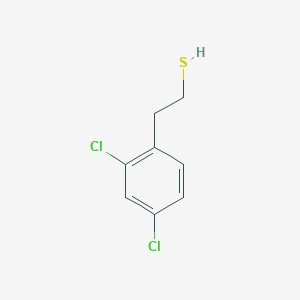
2-Amino-1H-purin-6(9H)-one trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1H-purin-6(9H)-one trihydrate is a chemical compound that belongs to the purine family It is a derivative of purine, which is a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1H-purin-6(9H)-one trihydrate typically involves the reaction of guanine with water to form the trihydrate form. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the trihydrate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the compound through crystallization and drying to obtain the trihydrate form.
化学反応の分析
Types of Reactions
2-Amino-1H-purin-6(9H)-one trihydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions often involve anhydrous solvents.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxo derivatives, while reduction may yield amino derivatives.
科学的研究の応用
2-Amino-1H-purin-6(9H)-one trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its role in nucleic acid metabolism and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in the treatment of various diseases, including cancer and viral infections.
Industry: It is used in the production of pharmaceuticals and as a reagent in chemical synthesis.
作用機序
The mechanism of action of 2-Amino-1H-purin-6(9H)-one trihydrate involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes involved in nucleic acid metabolism, thereby affecting cellular processes. The specific pathways and targets depend on the context of its use, such as in therapeutic applications.
類似化合物との比較
2-Amino-1H-purin-6(9H)-one trihydrate can be compared with other similar compounds, such as:
Guanine: Both compounds are purine derivatives, but guanine lacks the trihydrate form.
Adenine: Another purine derivative, adenine differs in its amino group position.
Hypoxanthine: This compound is similar but lacks the amino group present in this compound.
The uniqueness of this compound lies in its specific structure and hydration state, which can influence its chemical reactivity and biological activity.
特性
CAS番号 |
683208-61-9 |
|---|---|
分子式 |
C5H11N5O4 |
分子量 |
205.17 g/mol |
IUPAC名 |
2-amino-1,7-dihydropurin-6-one;trihydrate |
InChI |
InChI=1S/C5H5N5O.3H2O/c6-5-9-3-2(4(11)10-5)7-1-8-3;;;/h1H,(H4,6,7,8,9,10,11);3*1H2 |
InChIキー |
ZAFHXARCOCYSSH-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N.O.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrazolo[3,4-d]pyrimidine, 4-(methylthio)-1-(2-propynyl)-](/img/structure/B11897537.png)
![(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11897540.png)











